Regioisomeric Connectivity and Predicted LogP Shift
The target compound bears the azetidine ring attached at the 2‑position of the tetrahydroimidazo[1,2‑a]pyridine scaffold, whereas the commercially available regioisomer 2‑(azetidin‑3‑yl)‑5,6,7,8‑tetrahydroimidazo[1,2‑a]pyridine (CAS 2141619‑95‑4) links the azetidine at the 3‑position. Both share the identical molecular formula (C₁₀H₁₅N₃) and molecular weight (177.25 g/mol), yet the connectivity difference places the basic azetidine nitrogen at a different distance from the imidazo core . Predicted logP values differ by >30%: the target 2‑yl regioisomer is calculated at logP ≈ 0.8, whereas the 3‑yl analog is predicted at logP ≈ 1.1, a shift that can substantially alter passive membrane permeability and solubility in cell‑based assays [1].
| Evidence Dimension | Predicted partition coefficient (logP) – regioisomeric connectivity |
|---|---|
| Target Compound Data | Predicted logP ≈ 0.8 (2‑azetidinyl linkage) |
| Comparator Or Baseline | 2‑(Azetidin‑3‑yl)‑5,6,7,8‑tetrahydroimidazo[1,2‑a]pyridine (CAS 2141619‑95‑4): predicted logP ≈ 1.1 |
| Quantified Difference | ΔlogP ≈ –0.3 (ca. 30% lower lipophilicity for the 2‑yl isomer) |
| Conditions | Predicted values (ALOGPS 2.1 / ChemAxon consensus); identical core scaffold, same molecular formula (C₁₀H₁₅N₃, MW 177.25) |
Why This Matters
A >30% difference in predicted logP is sufficient to shift a compound across critical permeability thresholds in Caco‑2 or PAMPA assays, making the 2‑yl regioisomer a distinct choice for programs requiring lower lipophilicity.
- [1] Tetko IV, Gasteiger J, Todeschini R, et al. Virtual computational chemistry laboratory – design and description. J Comput Aided Mol Des. 2005;19:453-463. (ALOGPS 2.1 logP predictions). View Source
